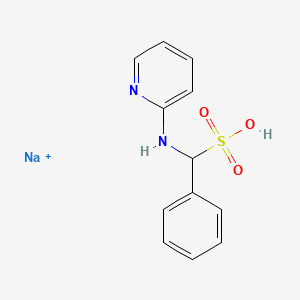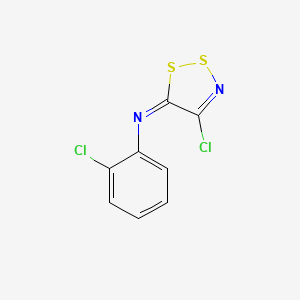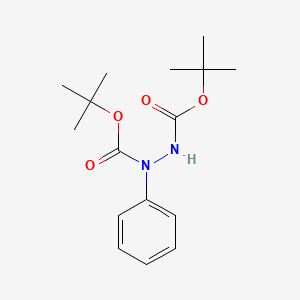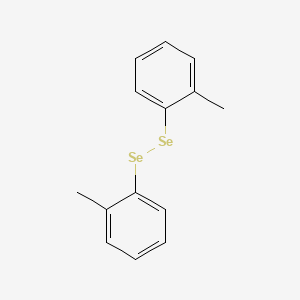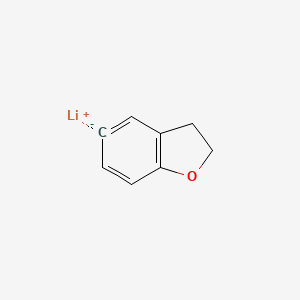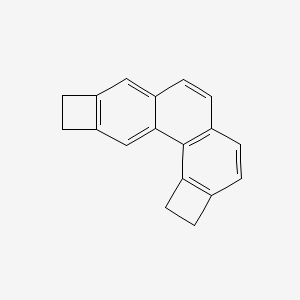
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione is a chemical compound with the molecular formula C9H15NS It is known for its unique structure, which includes a cyclohexene ring substituted with dimethyl and methylamino groups, as well as a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with methylamine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5,5-dimethyl-1,3-cyclohexanedione, methylamine, and sulfur.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophiles. The methylamino group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-3-(diethylamino)cyclohex-2-en-1-one
- 5,5-Dimethyl-3-(methylamino)-2-cyclohexen-1-one hydrochloride
- 5,5-Dimethyl-3-(2-hydroxyethylamino)-2-cyclohexen-1-one
Uniqueness
5,5-Dimethyl-3-(methylamino)cyclohex-2-ene-1-thione is unique due to the presence of the thione group, which imparts distinct reactivity compared to similar compounds that may have ketone or hydroxyl groups instead. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
70133-98-1 |
|---|---|
Fórmula molecular |
C9H15NS |
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-(methylamino)cyclohex-2-ene-1-thione |
InChI |
InChI=1S/C9H15NS/c1-9(2)5-7(10-3)4-8(11)6-9/h4,10H,5-6H2,1-3H3 |
Clave InChI |
AIRNYBPNMQZEPB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=S)C1)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


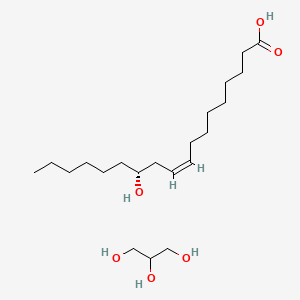
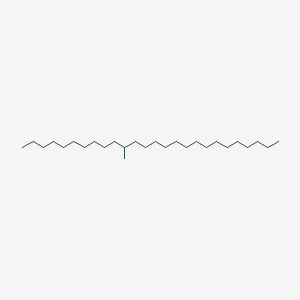
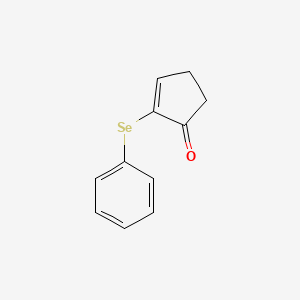
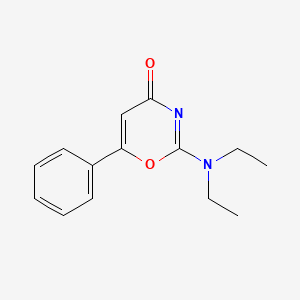
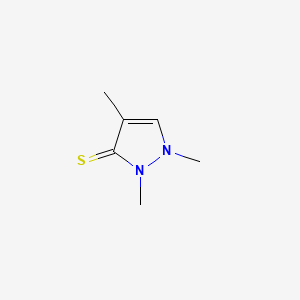
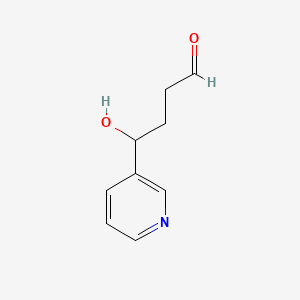
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
